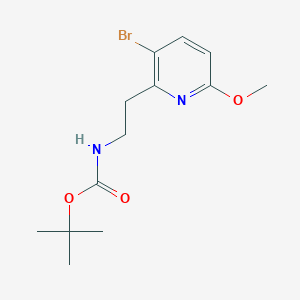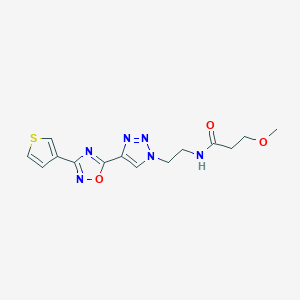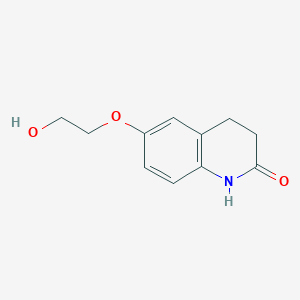
tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate, also known as BRD7929, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool compound for research in the field of epigenetics. Epigenetics is the study of changes in gene expression that occur without changes to the underlying DNA sequence. BRD7929 is a selective inhibitor of a specific class of proteins called bromodomains, which are involved in the regulation of gene expression. In
作用機序
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate binds selectively to the bromodomain pockets of BRD9 and BRD7, preventing their interaction with acetylated lysine residues on histone proteins. Histones are the proteins around which DNA is wrapped in chromatin, and the acetylation of specific lysine residues on histones is a key mechanism for regulating gene expression. By inhibiting the interaction between BRD9 and BRD7 with acetylated histones, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can modulate gene expression.
Biochemical and Physiological Effects:
In vitro studies have shown that tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can inhibit the growth of cancer cell lines, indicating its potential as a therapeutic agent for cancer. In addition, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been shown to modulate the expression of genes involved in immune response and inflammation, suggesting its potential use in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate is its selectivity for BRD9 and BRD7, which allows for the specific modulation of gene expression mediated by these proteins. However, as with any tool compound, there are limitations to its use. One limitation of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate is its potency, which may limit its use in certain experimental systems. In addition, the effects of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate on gene expression may be context-dependent, and further research is needed to fully understand its mechanism of action.
将来の方向性
Future research on tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate could focus on its potential as a therapeutic agent for cancer and autoimmune diseases. In addition, the development of more potent and selective inhibitors of bromodomain proteins could lead to the discovery of new targets for epigenetic modulation. Finally, the use of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate in combination with other epigenetic modulators could lead to new insights into the regulation of gene expression and the development of new therapies for a variety of diseases.
合成法
The synthesis of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate involves a series of chemical reactions starting with the compound 6-methoxypyridin-2-amine. The amine is first protected with tert-butyloxycarbonyl (BOC) to form BOC-protected 6-methoxypyridin-2-amine. The protected amine is then reacted with 3-bromo-2-chloroethyl isocyanate to form the carbamate intermediate, which is then deprotected with trifluoroacetic acid to yield the final product, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate. The synthesis of tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been described in detail in a scientific publication by researchers at the Broad Institute of MIT and Harvard.
科学的研究の応用
Tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate has been shown to be a potent and selective inhibitor of a specific class of bromodomain proteins called BRD9 and BRD7. These proteins are involved in the regulation of gene expression through their interaction with chromatin, the complex of DNA and proteins that make up the structure of chromosomes. By inhibiting the activity of these proteins, tert-Butyl (2-(3-bromo-6-methoxypyridin-2-yl)ethyl)carbamate can modulate gene expression and potentially be used as a tool compound for research in the field of epigenetics.
特性
IUPAC Name |
tert-butyl N-[2-(3-bromo-6-methoxypyridin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-7-10-9(14)5-6-11(16-10)18-4/h5-6H,7-8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNOIJREWFZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=CC(=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)

![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)




![2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol](/img/structure/B2964043.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2964045.png)
![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)
![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964047.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)
![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)